molecular formula C18H30O3 B14292580 10-Hydroxyoctadec-8-en-6-ynoic acid CAS No. 117240-54-7

10-Hydroxyoctadec-8-en-6-ynoic acid

Cat. No.: B14292580
CAS No.: 117240-54-7
M. Wt: 294.4 g/mol
InChI Key: FPBPRIGRWBZTAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxyoctadec-8-en-6-ynoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of the hydroxyl group, and the creation of the double and triple bonds. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxyoctadec-8-en-6-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double and triple bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the double and triple bonds may result in a fully saturated hydrocarbon.

Scientific Research Applications

10-Hydroxyoctadec-8-en-6-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Hydroxyoctadec-8-en-6-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and new insights are continually being discovered.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxydecanoic acid: Similar in structure but lacks the double and triple bonds.

    10-Hydroxy-2-decenoic acid: Contains a double bond but no triple bond.

    10-Hydroxy-12-octadecenoic acid: Contains a double bond but no triple bond.

Uniqueness

10-Hydroxyoctadec-8-en-6-ynoic acid is unique due to its combination of a hydroxyl group, double bond, and triple bond within the same molecule. This structural complexity gives it distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

117240-54-7

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

10-hydroxyoctadec-8-en-6-ynoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

FPBPRIGRWBZTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CC#CCCCCC(=O)O)O

Origin of Product

United States

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